6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one
Description
Significance of Heterocyclic Frameworks in Modern Chemical Sciences and Drug Discovery Paradigms
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to modern chemical sciences and drug discovery. ontosight.ai Their prevalence in nature is exemplified by their presence in essential biological molecules like nucleic acids and vitamins. In the context of drug development, heterocyclic frameworks offer a diverse array of three-dimensional structures that can be tailored to interact with specific biological targets. ontosight.ai This structural diversity allows for the fine-tuning of pharmacological properties, making them a cornerstone in the design of novel therapeutic agents. The oxazolo[5,4-b]pyridin-2(1H)-one scaffold is a prime example of a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Historical Context and Evolution of Oxazolo[5,4-b]pyridin-2(1H)-one Analogues in Scientific Literature
The exploration of oxazolopyridine derivatives has a history rooted in the search for new therapeutic agents. Early patents from the 1970s and 1990s indicate that the analgesic and anti-inflammatory properties of phenyl-oxazolopyridines were already being investigated. google.comgoogle.com This foundational work paved the way for further exploration of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold and its analogs.
Over the past few decades, research interest in oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines has intensified due to their wide range of biological activities. nih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties. nih.gov The evolution of research in this area has seen a shift from broad screening to more targeted approaches, with a focus on understanding the structure-activity relationships (SAR) of these compounds. unipd.it The synthesis of various derivatives has been a key aspect of this evolution, with researchers developing new methods to create libraries of these compounds for biological evaluation. researchgate.net
Scope and Research Objectives for 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one Investigations
The specific compound, this compound, is a subject of interest within the broader family of oxazolopyridines. Its chemical properties are detailed in the table below.
| Property | Value |
| Molecular Formula | C₆H₃ClN₂O₂ |
| Molecular Weight | 170.55 g/mol |
| CAS Number | 1367856-71-0 |
The primary research objective for investigating this compound is its potential as a key building block in the synthesis of more complex molecules with therapeutic potential. The presence of a chlorine atom on the pyridine (B92270) ring provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of derivatives. ontosight.ai These derivatives are then studied to explore their biological activities, with a particular focus on developing novel drug candidates. The overarching goal is to leverage the unique structural features of this compound to design and synthesize new chemical entities with improved efficacy and selectivity for various biological targets. ontosight.ai
Biological Activities of Selected Oxazolo[5,4-b]pyridine (B1602731) Analogs
The following table provides a summary of the reported biological activities of various analogs of the oxazolo[5,4-b]pyridine scaffold.
| Compound/Analog | Biological Activity | Reference |
| N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones | Analgesic | |
| Oxazolo[5,4-b]pyridin-2(1H)-one derivatives | Antiviral, Antibacterial, Anticancer | ontosight.ai |
| Oxazolo[4,5-b]pyridines | SIRT1 Activators | nih.gov |
| Thiazolo[5,4-b]pyridine (B1319707) derivatives | PI3K Inhibitors | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | Anticancer | nih.govmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2O2 |
|---|---|
Molecular Weight |
170.55 g/mol |
IUPAC Name |
6-chloro-1H-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10) |
InChI Key |
QDDVPDBGKQAWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)O2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorooxazolo 5,4 B Pyridin 2 1h One and Its Derivatives
Established Synthetic Routes to the Oxazolo[5,4-b]pyridin-2(1H)-one Core
The formation of the fused oxazolo[5,4-b]pyridin-2(1H)-one ring system can be achieved through various synthetic strategies, broadly categorized into one-step procedures, condensation reactions, and intramolecular cyclizations. These methods often utilize readily available pyridine (B92270) derivatives as starting materials.
One-Step Procedures for Oxazolo[5,4-b]pyridin-2(1H)-one Formation
One-pot synthetic strategies are highly valued for their efficiency, reduced waste, and operational simplicity. For the synthesis of related fused pyridine systems, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, effective one-pot methods have been developed. These often involve the reaction of aminopyrazole precursors with azlactones under solvent-free conditions, followed by an elimination reaction in a superbasic medium. nih.gov While a direct one-pot synthesis for 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one is not extensively detailed in the reviewed literature, analogous approaches starting from suitably substituted aminopyridines are conceptually feasible. Such a strategy would likely involve the reaction of a 3-amino-5-chloropyridin-2-ol derivative with a carbonylating agent in a single reaction vessel, leading directly to the desired fused heterocyclic product. The development of such a streamlined synthesis is an area of ongoing interest.
Condensation Reactions in Oxazole (B20620) Ring Formation
Condensation reactions represent a classical and widely employed method for the construction of the oxazolone (B7731731) ring fused to a pyridine core. A common approach involves the reaction of an ortho-amino hydroxy pyridine derivative with a suitable C1 synthon. For instance, the condensation of 2-amino-3-hydroxypyridines with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole, can directly yield the oxazolo[5,4-b]pyridin-2(1H)-one structure.
A pertinent example from the broader class of pyridopyrimidine synthesis involves the condensation of 2-amino-3-cyano-pyridines with reagents like urea. researchgate.net This highlights the general principle of using a substituted aminopyridine and a carbonyl-containing reagent to form a fused six-membered ring. Adapting this to the synthesis of the five-membered oxazolone ring would involve starting with a 3-amino-pyridin-2-ol derivative. Specifically for the target molecule, the reaction would commence with 3-amino-5-chloropyridin-2-ol.
Table 1: Examples of Condensation Reactions for Fused Pyridine Systems
| Starting Pyridine Derivative | Condensing Reagent | Fused Heterocyclic Product | Reference |
| 2-amino-3-cyano-4,6-disubstituted pyridine | Urea | 5,7-disubstituted pyrido[2,3-d]pyrimidin-4(3H)-one | researchgate.net |
| 5-aminopyrazoles | 4-arylidene-2-phenyloxazol-5(4H)-ones | 4-arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |
This table presents analogous condensation reactions leading to related fused pyridine heterocyclic systems.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings, offering high efficiency and regioselectivity. In the context of oxazolo[5,4-b]pyridin-2(1H)-one synthesis, this approach typically involves the formation of a precursor molecule containing all the necessary atoms for the oxazolone ring, which then undergoes a ring-closing reaction.
A general and adaptable method involves the intramolecular cyclization of N-benzyloxy carbamates. nih.govnih.gov This strategy can be envisioned for the synthesis of the target molecule by first preparing an N-(5-chloro-2-hydroxypyridin-3-yl)carbamate intermediate. Subsequent base- or acid-catalyzed cyclization would lead to the formation of the oxazolone ring. The choice of the carbamate protecting group and the cyclization conditions are critical for the success of this reaction.
Another plausible intramolecular cyclization route would involve the Curtius, Hofmann, or Lossen rearrangement of a suitably functionalized pyridine-2-carboxylic acid derivative. For example, starting from 5-chloro-2-hydroxypyridine-3-carboxylic acid, conversion to the corresponding acyl azide followed by a Curtius rearrangement in the presence of an alcohol would generate a carbamate intermediate. This intermediate could then undergo in situ or subsequent cyclization to form the desired this compound.
Functionalization and Derivatization Approaches for this compound
The presence of a chlorine atom at the 6-position of the oxazolo[5,4-b]pyridin-2(1H)-one core provides a valuable handle for further synthetic modifications. Palladium-catalyzed cross-coupling reactions and direct C-H bond functionalization are two of the most powerful and versatile methods for introducing a wide range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 6-position of the title compound is well-suited for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgnih.gov This method would allow for the introduction of a diverse array of aryl and heteroaryl groups at the 6-position of the oxazolo[5,4-b]pyridin-2(1H)-one core, providing access to a wide range of derivatives with potentially altered electronic and biological properties. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netsemanticscholar.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgbeilstein-journals.orgorganic-chemistry.org Applying this reaction to this compound would enable the introduction of primary and secondary amines at the 6-position. This is a particularly valuable method for synthesizing libraries of compounds for biological screening, as the nature of the amine can be readily varied. A range of phosphine ligands have been developed to facilitate the coupling of various amine substrates. wikipedia.orglibretexts.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Expected Product |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 6-Aryl-oxazolo[5,4-b]pyridin-2(1H)-one |
| Buchwald-Hartwig | Primary amine (R-NH₂) | 6-(Alkyl/Arylamino)-oxazolo[5,4-b]pyridin-2(1H)-one |
| Buchwald-Hartwig | Secondary amine (R₂NH) | 6-(Dialkyl/Aryl-amino)-oxazolo[5,4-b]pyridin-2(1H)-one |
Direct C-H Bond Functionalization Techniques
Direct C-H bond functionalization has emerged as a highly atom-economical and efficient strategy for the modification of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. For the oxazolo[5,4-b]pyridin-2(1H)-one system, the C-H bonds on both the pyridine and oxazole rings are potential sites for functionalization.
Palladium-catalyzed direct C-H arylation has been successfully employed for the functionalization of related heterocyclic systems. For instance, the C-2 position of oxazolo[4,5-b]pyridine has been shown to undergo efficient arylation with a variety of aryl halides. This suggests that the C-H bond at the analogous position in the oxazolo[5,4-b]pyridin-2(1H)-one core could also be a viable site for direct functionalization. Furthermore, copper-mediated C-H arylation reactions using aryldiazonium salts have been developed for other azaheterocycles and could potentially be adapted. researchgate.net
The regioselectivity of direct C-H functionalization is a key challenge and often depends on the electronic properties of the substrate and the specific catalytic system employed. For the this compound, the electronic effects of the chloro substituent and the fused oxazolone ring would influence the reactivity of the available C-H bonds on the pyridine ring. Selective functionalization of a specific C-H bond would likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, and directing group, if necessary.
Nucleophilic Substitution Reactions and N-Alkylation
The inherent reactivity of the this compound scaffold allows for various modifications through nucleophilic substitution and N-alkylation reactions. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by a range of nucleophiles, enabling the introduction of diverse functional groups. This is a common strategy for creating libraries of compounds for biological screening.
N-alkylation of the oxazolone ring is another important transformation, though it can present challenges regarding regioselectivity. In related heterocyclic systems, such as imidazopyridines and purines, alkylation can occur at multiple nitrogen atoms. For instance, the N-alkylation of imidazo[4,5-b]pyridines with reagents like 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in DMF has been shown to proceed primarily on the nitrogen atoms of the pyridine ring fabad.org.tr. Similarly, the alkylation of purine derivatives often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product ub.edu. The choice of solvent can also play a crucial role in directing the regioselectivity of N-alkylation. For some azolo-fused heterocycles, reactions in THF tend to favor alkylation at one nitrogen, while in DMSO the selectivity can be reversed nih.gov. These findings suggest that the N-alkylation of this compound would require careful optimization of reaction conditions to achieve the desired regioisomer.
Table 1: Examples of N-Alkylation Conditions for Related Heterocycles
| Heterocycle | Alkylating Agent | Base/Solvent | Major Product |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K2CO3 / DMF | N-alkylation on pyridine ring fabad.org.tr |
| 6-Chloropurine | Methyl iodide | DBU / Acetonitrile | Mixture of N7 and N9 isomers ub.edu |
| 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS / THF | N2-alkylation nih.gov |
| 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS / DMSO | N1-alkylation nih.gov |
Acylation Reactions with Cyclic Anhydrides
A one-step method for the synthesis of carboxylic acid derivatives of the oxazolo[5,4-b]pyridine (B1602731) core involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides researchgate.net. In this reaction, the initially formed monoamides undergo intramolecular cyclization to yield the corresponding oxazolo[5,4-b]pyridine derivatives with a carboxylic acid linker researchgate.net. This method provides a straightforward route to compounds that can be further functionalized or used in conjugation chemistries. The reaction conditions can be optimized to achieve high yields and purity of the target compounds researchgate.net.
Table 2: Synthesis of Oxazolo[5,4-b]pyridine Derivatives via Acylation-Cyclization
| 3-Aminopyridin-2(1H)-one Derivative | Cyclic Anhydride | Resulting Oxazolo[5,4-b]pyridine Derivative |
|---|---|---|
| 5,7-Dimethyl-3-aminopyridin-2(1H)-one | Succinic anhydride | 4-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)butanoic acid researchgate.net |
| 5,7-Dimethyl-3-aminopyridin-2(1H)-one | Maleic anhydride | (E)-4-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)-4-oxobut-2-enoic acid |
| 5,7-Dimethyl-3-aminopyridin-2(1H)-one | Glutaric anhydride | 5-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)-5-oxopentanoic acid |
Data derived from a study on the acylation of 3-aminopyridin-2(1H)-ones researchgate.net.
Synthesis of Amino Acid Conjugates and Related Derivatives
The conjugation of amino acids and peptides to heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or target specific cellular processes. While direct synthesis of amino acid conjugates of this compound has not been extensively reported, general methods for such conjugations can be applied.
One common approach involves the nucleophilic substitution of a halogenated heterocycle with an amino acid or peptide. For example, N-(purin-6-yl)amino acids have been synthesized by the nucleophilic substitution of the chlorine atom in 6-chloropurine with the corresponding amino acid nih.gov. This reaction is typically carried out under basic conditions. Another strategy involves activating a carboxylic acid on the heterocyclic core (or a linker attached to it) and then coupling it with an amino acid or peptide using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This approach is particularly relevant for the carboxylic acid derivatives of oxazolo[5,4-b]pyridines synthesized via acylation with cyclic anhydrides, as discussed in the previous section. Solid-phase peptide synthesis (SPPS) can also be employed to build peptide chains which are then conjugated to the heterocyclic moiety beilstein-journals.org.
Advanced Synthetic Strategies and Catalyst Development
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult to achieve under conventional heating. The synthesis of various heterocyclic compounds, including pyridine and fused-pyridine derivatives, has benefited from this technology. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized via a one-pot condensation reaction under microwave irradiation in aqueous media researchgate.netrsc.org. This approach often leads to shorter reaction times and higher yields compared to conventional methods.
The application of microwave irradiation can be particularly advantageous in multicomponent reactions for the synthesis of complex heterocyclic systems. For example, novel thiazolyl-pyridazinediones have been prepared through a multicomponent synthesis under microwave irradiation, which offers an eco-friendly and efficient route with high yields and short reaction times nih.gov. Furthermore, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, highlighting the potential for developing environmentally benign synthetic protocols mdpi.com. These examples suggest that microwave-assisted synthesis could be a highly effective strategy for the preparation of this compound and its derivatives.
Vilsmeier Reagent Applications in Halogenation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) researchgate.net. The reactive species is a chloroiminium ion, also known as the Vilsmeier reagent wikipedia.org.
While the primary application of the Vilsmeier-Haack reaction is formylation, the Vilsmeier reagent can also be used for other transformations, including halogenation. The reagent can act as a dehydrating agent to facilitate cyclization reactions and can also introduce a halogen atom under certain conditions. For instance, new substituted pyridines have been synthesized by the reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent (PBr₃/DMF) researchgate.net. Although direct halogenation of the oxazolopyridinone core at a specific position using the Vilsmeier reagent is not a commonly reported application, the reagent's ability to activate substrates towards electrophilic attack could potentially be exploited in the synthesis or modification of this compound.
Catalyst-Free Multicomponent Bicyclizations
Catalyst-free multicomponent reactions represent a highly efficient and environmentally friendly approach to the synthesis of complex molecules. These reactions allow for the formation of multiple bonds in a single step from simple and readily available starting materials, often with high atom economy. While specific examples for the catalyst-free multicomponent synthesis of this compound are scarce, related heterocyclic systems have been successfully synthesized using this strategy.
For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been developed mdpi.com. This tandem reaction involves the use of enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compound in a short reaction time mdpi.com. Such methodologies, which often benefit from microwave irradiation to promote the reaction in the absence of a catalyst, hold significant promise for the efficient and sustainable synthesis of oxazolopyridine derivatives.
Regioselective Synthesis and Stereochemical Control in the Formation of this compound and its Derivatives
The strategic synthesis of complex molecules like this compound and its derivatives hinges on precise control over the arrangement of atoms within the molecular framework. Regioselectivity, the control of where new functional groups are placed, and stereochemical control, the management of the three-dimensional architecture of the molecule, are paramount for achieving the desired chemical entities with specific biological activities. While detailed studies focusing exclusively on this compound are limited, principles derived from the synthesis of related heterocyclic systems, such as isoxazolo[5,4-b]pyridines and oxazolidin-2-ones, provide a solid foundation for devising synthetic strategies with high levels of control.
Regioselective Synthesis
Regioselectivity in the synthesis of the oxazolo[5,4-b]pyridine scaffold is primarily concerned with the controlled placement of substituents on the pyridine ring. The synthesis of isoxazolo[5,4-b]pyridines, structural isomers of the target compound, offers valuable insights into achieving such control. For instance, the reaction of 5-amino-3-methylisoxazole with various α,β-unsaturated ketones can yield the corresponding isoxazolo[5,4-b]pyridines in a regioselective manner nih.gov. This approach suggests that by carefully selecting the precursors, the position of substituents on the resulting fused pyridine ring can be predetermined.
In a similar vein, multicomponent condensation reactions have been shown to be effective in the regioselective synthesis of related heterocyclic systems. The condensation of 5-amino-3-methylisoxazole with dimedone and benzaldehyde, for example, leads to a specific tetrahydroisoxazolo[5,4-b]quinolin-5-one derivative, highlighting the controlled formation of the new ring system with defined substituent positions nih.gov.
These methodologies can be conceptually applied to the synthesis of this compound. By starting with a pre-functionalized pyridine derivative, where the chlorine atom is already in the desired position, subsequent cyclization to form the oxazolone ring would ensure the correct regiochemistry of the final product.
Table 1: Examples of Reagents for Regioselective Synthesis of Isoxazolo[5,4-b]pyridine Scaffolds
| Starting Material | Reagent | Product Type | Ref. |
| 5-amino-3-methylisoxazole | α,β-Unsaturated Ketones | Isoxazolo[5,4-b]pyridines | nih.gov |
| 5-amino-3-methylisoxazole | 2,6-Dibenzylidenecyclohexanone | Isoxazolo[5,4-b]quinoline derivative | nih.gov |
| 5-amino-3-methylisoxazole | 2-Benzylidenedimedone | Isoxazolo[5,4-b]quinoline derivative | nih.gov |
| 5-amino-3-methylisoxazole, Dimedone, Benzaldehyde | Multicomponent Condensation | Tetrahydroisoxazolo[5,4-b]quinolin-5-one | nih.gov |
Stereochemical Control
Stereochemical control is crucial when introducing chiral centers into the oxazolo[5,4-b]pyridin-2(1H)-one scaffold, particularly on the oxazolone ring. The development of asymmetric synthetic methods for oxazolidin-2-ones provides a powerful toolkit for achieving this. One notable approach involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement, which facilitates the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds with defined stereochemistry nih.gov. This strategy allows for the creation of two adjacent stereogenic centers with high control over their relative and absolute configuration.
This methodology was successfully applied in the concise total synthesis of the natural product (-)-cytoxazone, demonstrating its efficacy in constructing chiral oxazolidinone rings nih.gov. The key to this approach is the use of a chiral auxiliary to direct the stereochemical outcome of the aldol reaction, which then sets the stereochemistry for the subsequent intramolecular cyclization to form the oxazolidin-2-one.
While the direct asymmetric synthesis of the entire this compound framework has not been extensively reported, these principles can be extrapolated. A potential strategy would involve the asymmetric synthesis of a chiral aminopyridinol precursor, followed by a stereoretentive cyclization to form the oxazolone ring. This would transfer the stereochemical information from the precursor to the final product.
Table 2: Key Steps in the Asymmetric Synthesis of Chiral Oxazolidin-2-one Scaffolds
| Step | Reaction | Key Feature | Outcome | Ref. |
| 1 | Asymmetric Aldol Reaction | Use of a chiral auxiliary | Creation of vicinal stereocenters | nih.gov |
| 2 | Modified Curtius Rearrangement | Intramolecular cyclization | Formation of the oxazolidin-2-one ring | nih.gov |
The synthesis of derivatives with specific stereochemistry is essential for understanding their interaction with biological targets, as different stereoisomers can exhibit vastly different pharmacological profiles. Therefore, the development of robust methods for both regioselective and stereocontrolled synthesis is a critical area of research in the chemistry of oxazolo[5,4-b]pyridin-2(1H)-ones.
Reactivity and Transformation Pathways of 6 Chlorooxazolo 5,4 B Pyridin 2 1h One
Electrophilic and Nucleophilic Reactivity of the Fused Ring System
The electronic character of the oxazolo[5,4-b]pyridine (B1602731) core is defined by the fusion of a π-excessive oxazole (B20620) ring with a π-deficient pyridine (B92270) ring. The presence of the chloro substituent at the 6-position and the carbonyl group in the oxazole ring further withdraws electron density from the pyridine moiety, enhancing its electrophilicity. nih.govresearchgate.net Consequently, the fused ring system is highly susceptible to nucleophilic attack.
Studies on analogous, highly electrophilic azolopyridine systems demonstrate that they readily react with a variety of carbon and heteroatom nucleophiles. nih.govresearchgate.net These reactions often proceed under mild, base-free conditions and result in the addition of the nucleophile to the pyridine ring, leading to dearomatization and the formation of stable 1,4-dihydropyridine (B1200194) derivatives. nih.gov For 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one, nucleophilic attack is anticipated at the C5 or C7 positions of the pyridine ring.
The reactivity towards electrophiles is comparatively limited due to the electron-deficient nature of the pyridine ring. However, the nitrogen atom of the oxazolone (B7731731) ring possesses a lone pair of electrons and can act as a nucleophilic center, participating in reactions like alkylation or acylation. nih.govacs.org
| Reaction Type | Reagent Class | Potential Outcome | Reference |
|---|---|---|---|
| Nucleophilic Addition | C-Nucleophiles (e.g., 1,3-dicarbonyls, indoles) | Formation of 1,4-dihydropyridine adducts | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Displacement of the 6-chloro substituent | youtube.comnih.gov |
| N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Functionalization at the N1 position of the oxazolone ring | nih.govacs.org |
Rearrangement Reactions and Mechanistic Insights
The oxazolopyridine scaffold can undergo intriguing molecular rearrangements, often promoted by acid or base catalysis, leading to the formation of new heterocyclic systems. While specific rearrangement data for the 6-chloro derivative is limited, related structures provide significant mechanistic insights.
One notable transformation is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines into benzo[c] researchgate.netbeilstein-journals.orgnaphthyridinones when treated with aluminum chloride. acs.org This reaction proceeds under mild conditions and involves a complex cascade of bond-breaking and bond-forming events, transforming the oxazolopyridine core into a more complex, fused quinolinone-type structure. acs.org
Another relevant transformation observed in the isomeric isoxazolo[4,5-b]pyridine (B12869654) system is the Boulton–Katritzky rearrangement. beilstein-journals.orgnih.govbeilstein-journals.org This base-promoted reaction typically involves the recyclization of a five-membered heterocycle. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to rearrange into 3-hydroxy-2-(2-aryl researchgate.netacs.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This type of rearrangement proceeds through a proposed mechanism involving initial deprotonation, ring opening of the isoxazole, and subsequent intramolecular cyclization to form a new, more stable heterocyclic system. organic-chemistry.orgrsc.org Such pathways highlight the potential for this compound to serve as a precursor to diverse and structurally complex heterocyclic compounds.
| Rearrangement Type | Catalyst/Conditions | Key Mechanistic Steps (Proposed) | Product Class | Reference |
|---|---|---|---|---|
| Lewis Acid-Catalyzed Rearrangement | Aluminum Chloride (AlCl3) | Coordination, ring opening, intramolecular cyclization, aromatization | Benzo[c] researchgate.netbeilstein-journals.orgnaphthyridinones | acs.org |
| Boulton–Katritzky Rearrangement | Base (e.g., K2CO3) | Deprotonation, heterocyclic ring opening, intramolecular nucleophilic attack, recyclization | Triazolylpyridines | beilstein-journals.orgnih.govorganic-chemistry.org |
Selective Functionalization of the Pyridine and Oxazole Moieties
The distinct chemical environments of the pyridine and oxazole rings within this compound allow for selective functionalization, enabling the synthesis of a wide array of derivatives.
Pyridine Moiety Functionalization: The pyridine ring is primarily functionalized via reactions targeting the chloro substituent or the ring's C-H bonds. The chlorine at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the fused ring system. youtube.comnih.gov This allows for its displacement by various nucleophiles, such as amines or alkoxides, providing a direct route to 6-substituted analogs. youtube.com Furthermore, modern C-H functionalization strategies, although challenging for electron-deficient pyridines, could potentially be adapted for selective modification at other positions on the pyridine ring under specific catalytic conditions. nih.govnih.govresearchgate.net
Oxazole Moiety Functionalization: The oxazole portion of the molecule offers two primary sites for functionalization: the N1-position and the C2-carbonyl group. The proton on the N1 nitrogen is acidic and can be readily removed by a base, allowing for subsequent N-alkylation or N-acylation. nih.govacs.org This is a common and efficient method for introducing various side chains, which has been extensively used to modulate the pharmacological properties of this class of compounds. nih.govacs.orgontosight.ai The reactivity of the C2-carbonyl group is characteristic of lactams (cyclic amides) and can potentially undergo reactions such as reduction or addition, although these are less commonly reported compared to N-alkylation.
| Moiety | Position | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|---|
| Pyridine | C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | 6-Amino, 6-Thio, or 6-Alkoxy derivatives | youtube.comnih.gov |
| Pyridine | C5, C7 | C-H Functionalization (Potential) | Organometallics, Radical precursors | C5/C7-Alkylated or Arylated derivatives | nih.govresearchgate.net |
| Oxazole | N1 | N-Alkylation | Alkyl halides (e.g., bromopropyl chains) in the presence of a base | N1-Alkyl derivatives | nih.govacs.orgontosight.ai |
| Oxazole | N1 | N-Acylation | Acyl halides, Anhydrides | N1-Acyl derivatives | mdpi.com |
Computational and Theoretical Investigations on 6 Chlorooxazolo 5,4 B Pyridin 2 1h One
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules like 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one at the electronic level. These methods, particularly Density Functional Theory (DFT), are widely employed to predict molecular structure, reactivity, and spectroscopic characteristics.
Analysis of Electronic Structure and Charge Transfer Phenomena
The electronic structure of oxazolopyridine derivatives is a key determinant of their chemical behavior. DFT calculations are commonly used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
In related heterocyclic systems, the HOMO is often localized on the more electron-rich portions of the molecule, whereas the LUMO is distributed over the electron-deficient regions. For this compound, it can be hypothesized that the chlorine atom and the carbonyl group would influence the electron distribution significantly, affecting the energies of these frontier orbitals.
Intramolecular charge transfer (ICT) is another important phenomenon that can be investigated using computational methods. ICT plays a role in the photophysical properties of a molecule. Natural Bond Orbital (NBO) analysis, a common computational technique, can provide insights into charge distribution and the nature of bonding within the molecule.
Table 1: Representative Frontier Orbital Energies for a Hypothetical Oxazolopyridine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are hypothetical and serve as an example of typical data obtained from DFT calculations for similar heterocyclic compounds.
Prediction of Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Visible absorption spectrum. These calculations can help in assigning the observed experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions.
For oxazolopyridine derivatives, the absorption spectra are typically characterized by intense bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substituents on the heterocyclic core. For instance, the presence of a chlorine atom in the 6-position of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound. Similarly, TD-DFT can be employed to predict fluorescence properties by studying the transition from the first excited state back to the ground state.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are indispensable tools in drug discovery for predicting how a small molecule (ligand) like this compound might interact with a biological target, typically a protein or enzyme.
Binding Affinity Predictions and Mechanism Elucidation
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. Studies on various oxazolopyridine and oxazolopyrimidine derivatives have shown their potential to interact with a range of biological targets, including kinases and other enzymes implicated in diseases like cancer and inflammation.
These simulations can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the carbonyl group and the nitrogen atoms in the this compound ring system could act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking or hydrophobic interactions with the amino acid residues in the active site of a target protein.
Table 2: Example of Predicted Binding Affinities for an Oxazolopyridine Derivative with Different Kinase Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | Lys72, Glu91, Leu148 |
| Kinase B | -7.9 | Asp168, Phe169, Val23 |
| Kinase C | -9.1 | Met120, Tyr122, Cys184 |
Note: The data in this table is illustrative and based on typical results from docking studies of similar heterocyclic compounds against kinase targets.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. For a relatively rigid molecule like this compound, the number of low-energy conformations may be limited. However, even small changes in conformation can significantly impact its binding to a biological target.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. By simulating the movements of atoms in the ligand and the protein, MD can be used to assess the stability of the docked pose and to identify key dynamic interactions that are not apparent from static docking studies. These simulations can help in refining the understanding of the binding mechanism and in improving the design of more potent inhibitors.
In Silico ADME Profiling for Druglikeness Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a computational approach to predict the pharmacokinetic properties of a compound. These predictions are essential in the early stages of drug discovery to assess the "druglikeness" of a molecule and to identify potential liabilities.
Various computational models are available to predict a range of ADME properties. For instance, Lipinski's "rule of five" is a widely used guideline to evaluate druglikeness based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important predicted properties include aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
For this compound, in silico tools can provide valuable estimates of these parameters, guiding its potential development as a therapeutic agent.
Table 3: Representative Predicted ADME Properties for a Hypothetical Oxazolopyridine Derivative
| Property | Predicted Value | Acceptable Range for Oral Drugs |
| Molecular Weight | < 500 g/mol | < 500 |
| LogP | 2.5 | -0.4 to +5.6 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Low | Low to Medium |
Note: This table presents hypothetical data illustrating the type of information obtained from in silico ADME profiling for a druglike molecule.
Reaction Mechanism Studies through Computational Methods
A likely synthetic route to this compound involves the reaction of 2-amino-5-chloro-3-hydroxypyridine with a phosgene equivalent, such as phosgene (COCl2) or triphosgene. The reaction would proceed through a series of steps, each of which can be modeled computationally to understand the energetics and feasibility of the pathway.
Computational chemistry offers a powerful lens through which to view the intricate dance of atoms and electrons during a chemical reaction. For the formation of this compound, density functional theory (DFT) is a commonly employed method to map out the potential energy surface of the reaction, identifying intermediates, transition states, and the associated energy barriers.
A plausible reaction mechanism for the formation of this compound from 2-amino-5-chloro-3-hydroxypyridine and phosgene can be broken down into the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-chloro-3-hydroxypyridine on the electrophilic carbon atom of phosgene. This step leads to the formation of a tetrahedral intermediate.
Formation of Carbamoyl Chloride: The tetrahedral intermediate then collapses, eliminating a chloride ion to form an N-(5-chloro-3-hydroxypyridin-2-yl)carbamoyl chloride intermediate.
Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the carbamoyl chloride. This is an intramolecular acyl substitution.
Deprotonation/Proton Transfer: Finally, a deprotonation step or a proton transfer would lead to the stable aromatic this compound.
A theoretical investigation analogous to the study of the phosgenation of 2,4-toluenediamine could provide detailed insights. In such a study, different reaction pathways could be explored, for instance, whether the initial reaction occurs at the amino or the hydroxyl group, and the subsequent cyclization pathways. The influence of the solvent on the reaction barriers would also be a critical aspect to model, as it can significantly alter the energetics of the reaction.
Hypothetical Computational Data
While specific experimental or computational data for the reaction mechanism of this compound is not available, a representative data table from a hypothetical DFT study is presented below to illustrate the type of information that would be generated. The values are for illustrative purposes and are based on typical values for similar organic reactions.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) in Gas Phase | Calculated Activation Energy (kcal/mol) in Dichloromethane |
|---|---|---|---|
| 1 | Nucleophilic attack of NH₂ on COCl₂ | 15.2 | 12.5 |
| 2 | Formation of carbamoyl chloride | 5.8 | 4.1 |
| 3 | Intramolecular cyclization | 22.5 | 19.8 |
| 4 | Deprotonation | 2.1 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In this hypothetical scenario, the intramolecular cyclization (Step 3) is the rate-determining step, as it has the highest activation energy. The data also illustrates the potential effect of a solvent, such as dichloromethane, which could lower the activation energies by stabilizing charged intermediates and transition states.
Further computational analysis could involve:
Natural Bond Orbital (NBO) analysis: To understand the electronic structure of the intermediates and transition states.
Atoms in Molecules (AIM) theory: To characterize the nature of the chemical bonds being formed and broken.
Investigation of alternative pathways: For example, a mechanism where the hydroxyl group reacts first, or a concerted mechanism.
Such computational studies are instrumental in providing a detailed, molecular-level understanding of reaction mechanisms, which is crucial for optimizing reaction conditions and designing new synthetic routes.
Biological Activity Profiling and Structure Activity Relationship Sar Studies of 6 Chlorooxazolo 5,4 B Pyridin 2 1h One Analogues
In Vitro Assessment of Biological Activities
Antimicrobial Spectrum of Activity
Analogues of the oxazolo[4,5-b]pyridine scaffold, an isomer of the target compound's core, have demonstrated notable antibacterial properties. A study focused on 2-(substituted-phenyl)oxazolo[4,5-b]pyridines revealed that these compounds exhibit significant activity, particularly against Gram-positive bacteria. researchgate.net The research highlighted that specific derivatives showed strong antibacterial action against four bacterial strains, with pronounced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium notorious for causing hospital-acquired infections. researchgate.net
The structure-activity relationship analysis indicated that the nature of the substituent on the phenyl ring at the 2-position plays a crucial role in the antibacterial potency. For instance, compounds with specific substitutions demonstrated superior activity profiles compared to standard antibiotics like ampicillin and streptomycin. researchgate.net Molecular docking studies further suggested that these oxazolo[4,5-b]pyridine derivatives might exert their antibacterial effect by inhibiting DNA gyrase. researchgate.net
| Compound Analogue | Target Bacteria | Activity |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | Gram-positive bacteria | More effective than against Gram-negative bacteria |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | E. coli and P. aeruginosa | Moderate antibacterial activity |
Antiviral Properties
While direct studies on the antiviral properties of 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one analogues are not extensively documented, research on the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold provides insights into the potential antiviral activity of this class of compounds. A patent has described the use of thioacetonitriles and other derivatives of azabenzothiazoles, including (5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile, as antiviral agents. google.com
These compounds have shown efficacy against a range of DNA and RNA viruses. google.com In preclinical testing, significant activity was observed against Herpes simplex and Influenza B-Mass. google.com The mechanism of action is proposed to involve the inhibition of viral replication. Specifically, in in vitro assays against various Rhinovirus strains, these compounds were able to inhibit the typical cytopathic effects of the virus in human embryonic lung cells. google.com This suggests that the broader class of azabenzothiazoles, which includes the oxazolo[5,4-b]pyridine (B1602731) core, warrants further investigation for antiviral applications.
Anticancer Potential and Cytotoxicity
Analogues of this compound, particularly those with the oxazolo[5,4-d]pyrimidine core, have been designed and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov These compounds are considered purine analogues, a class of antimetabolites with therapeutic importance in cancer treatment. mdpi.com
In one study, novel oxazolo[5,4-d]pyrimidine derivatives were tested against a panel of four human cancer cell lines, with 5-fluorouracil and cisplatin used as reference drugs. Several of these synthesized compounds exhibited significant cytotoxic effects. nih.gov Notably, many of the tested compounds showed lower toxicity against healthy normal human dermal fibroblast (NHDF) cells compared to the reference anticancer drugs, indicating a degree of selectivity. nih.gov The half-maximal cytotoxic concentrations (CC50) for some of these analogues against the HT29 colorectal adenocarcinoma cell line ranged from 58.44 to 224.32 µM. nih.gov
| Compound Analogue | Cell Line | CC50 (µM) |
| Oxazolo[5,4-d]pyrimidine derivatives | HT29 (Colorectal adenocarcinoma) | 58.44 - 224.32 |
| 5-Fluorouracil (Reference) | HT29 (Colorectal adenocarcinoma) | 381.16 ± 25.51 |
| Cisplatin (Reference) | HT29 (Colorectal adenocarcinoma) | 47.17 ± 7.43 |
The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as VEGFR-2. nih.gov
Anti-inflammatory Pathways and Target Interactions
Derivatives of the related 3Н-thiazolo[4,5-b]pyridin-2-one scaffold have been investigated for their anti-inflammatory properties through in silico studies. researchgate.net These computational analyses, including QSAR, molecular docking, and pharmacophore modeling, aimed to elucidate the molecular mechanisms behind their anti-exudative actions. The studies suggested that the bicyclic thiazolopyridine scaffold is crucial for activity, with the specific arrangement of heteroatoms playing a key role. researchgate.net
Possible mechanisms of action for these compounds include the inhibition of enzymes in the cyclooxygenase (COX) pathway, such as COX-1 and COX-2, as well as microsomal prostaglandin E synthase-1 (mPGES-1). researchgate.net Additionally, some thiazolo[3,2-b]-1,2,4-triazol-5-ols have been synthesized and screened for their anti-inflammatory and analgesic activities, with some derivatives showing potent, dose-dependent effects without causing gastric lesions. nih.gov While these are not direct analogues of this compound, they share a similar bicyclic heterocyclic core, suggesting that the oxazolopyridine scaffold may also interact with inflammatory pathways.
Analgesic Efficacy in Preclinical Models
A series of N-substituted oxazolo[5,4-b]pyridin-2(1H)-one derivatives have been identified as a new class of non-opiate antinociceptive agents. nih.gov These compounds, which include modifications to the alkyl side chain and amino or 4-aryl-1-piperazinyl substituents at the N-1 position, have been tested for their analgesic efficacy in mice and rats. nih.gov
Structure-activity relationship studies revealed that compounds with a 4-(substituted or nonsubstituted phenyl)-1-piperazinyl moiety and a 3-4 carbon alkyl side chain exhibited significantly greater analgesic activity than their oxazolo[4,5-b]pyridin-2(3H)-one isomeric counterparts. nih.gov One of the most promising compounds, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one, demonstrated potent and rapid-acting non-opioid, non-anti-inflammatory analgesic properties with low acute toxicity. nih.gov
| Compound | Animal Model | Test | ED50 (mg/kg, p.o.) |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | Mouse | Phenylquinone writhing test | 5.6 |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | Rat | Acetic acid writhing test | 0.5 |
Similarly, 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, another class of related analogues, have also been evaluated for their antinociceptive activity. nih.gov
Enzyme Inhibition Studies (e.g., GSK-3β, hDHODH, VEGFR-2)
The this compound scaffold and its analogues have been investigated as inhibitors of various enzymes implicated in disease.
VEGFR-2 Inhibition: The anticancer activity of oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to the target compound, has been linked to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com Overexpression of VEGFR-2 is associated with several types of cancer, and its inhibition can block angiogenesis, thereby reducing tumor growth. nih.gov Molecular docking studies have been used to predict the binding modes of these compounds to the active site of VEGFR-2. nih.gov
GSK-3β Inhibition: A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines, which share the pyridine (B92270) ring with the oxazolopyridine core, have been optimized as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov These analogues have demonstrated excellent selectivity for GSK-3 over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov Furthermore, other heterocyclic systems have also been explored as GSK-3β inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov For instance, a series of 5-(heteroarylmethylene)hydantoins were evaluated, with the most potent compounds exhibiting IC50 values of 2.14 ± 0.18 µM and 3.39 ± 0.16 µM. mdpi.com
| Compound Class | Target Enzyme | Key Findings |
| Oxazolo[5,4-d]pyrimidine derivatives | VEGFR-2 | Potential inhibitors, activity linked to anticancer effects. |
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3β | Potent and selective inhibitors. |
| 5-(heteroarylmethylene)hydantoins | GSK-3β | IC50 values in the low micromolar range. |
Elucidation of Molecular Mechanisms of Action (In Vitro Focus)
The in vitro activity of oxazolopyridine derivatives is rooted in their ability to interact with specific biological macromolecules and modulate key cellular signaling cascades.
Interaction with Biological Targets, Receptors, and Enzymes
Analogues of this compound have been identified as modulators of various enzymes and receptors, suggesting a range of potential therapeutic applications.
Kinase Inhibition: The thiazolo[5,4-b]pyridine scaffold, a sulfur-containing bioisostere of the oxazolopyridine core, has been investigated for its potential as a kinase inhibitor. Derivatives have been synthesized and evaluated as inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov One potent derivative, 6r , was identified as a strong inhibitor of an imatinib-resistant c-KIT double mutant (V560G/D816V). nih.gov
SIRT1 Activation: The isomeric oxazolo[4,5-b]pyridine scaffold has been identified in the development of novel small molecule activators of Sirtuin 1 (SIRT1). nih.gov SIRT1 is an NAD+-dependent protein deacetylase that plays a crucial role in metabolic regulation, and its activation is considered a promising strategy for addressing metabolic disorders. nih.gov
Anti-inflammatory Enzymes: Studies on 2-(substituted phenyl)oxazolo[5,4-b]pyridines have indicated good anti-inflammatory activity. researchgate.net Molecular docking analyses suggest that this activity may arise from the inhibition of Prostaglandin synthase-2, more commonly known as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net
Cannabinoid Receptors: The related oxazolo[5,4-d]pyrimidine scaffold has been successfully utilized in a scaffold hopping strategy to develop potent and selective ligands for the cannabinoid receptor 2 (CB₂), with some compounds acting as competitive neutral antagonists. mdpi.com
Modulation of Cellular Pathways
The interaction of these compounds with their biological targets can trigger downstream effects, altering cellular processes critical in disease.
Proliferation and Apoptosis: By inhibiting kinases like c-KIT, thiazolo[5,4-b]pyridine derivatives can effectively block downstream signaling pathways responsible for cell proliferation. nih.gov The derivative 6r , for example, was shown to suppress the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov Furthermore, related oxazolo[5,4-d]pyrimidine derivatives have been found to activate the caspase cascade, a critical pathway for inducing programmed cell death, or apoptosis. mdpi.com
Inflammatory Pathways: The potential inhibition of COX-2 by oxazolo[5,4-b]pyridine analogues suggests a mechanism for modulating inflammatory pathways by blocking the synthesis of prostaglandins. researchgate.net
Structure-Activity Relationship (SAR) Analysis
The biological activity of oxazolopyridine analogues is highly dependent on their chemical structure. SAR studies explore how modifications to the core scaffold and its substituents influence efficacy and potency.
Impact of Substituent Modifications on Biological Activity
The nature and position of chemical groups attached to the oxazolopyridine core are critical determinants of biological function.
In the development of thiazolo[5,4-b]pyridine-based c-KIT inhibitors, modifications at the R₁ and R₂ positions were systematically explored. It was found that a 3-(trifluoromethyl)phenyl group at the R₁ position provided moderate enzymatic inhibition. nih.gov Further substitutions on this phenyl ring revealed that electron-withdrawing groups, such as fluorine, at the para-position could enhance activity. nih.gov The nature of the amide substituent at the R₂ position also significantly impacted potency, with derivatives like 4-fluorobenzamide (6r ) and cyclopropanecarboxamide (6s ) showing strong inhibitory activity against both the enzyme and cancer cell proliferation. nih.gov
| Compound | R₁ Group | R₂ Group (Amide) | c-KIT Inhibition IC₅₀ (µM) | GIST-T1 Cell GI₅₀ (µM) |
|---|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | - | 9.87 | >10 |
| 6k | 3-(Trifluoromethyl)-4-fluorophenyl | - | 2.15 | 2.11 |
| 6r | 3-(Trifluoromethyl)-4-fluorophenyl | 4-Fluorobenzamide | 0.04 | 0.17 |
| 6s | 3-(Trifluoromethyl)-4-fluorophenyl | Cyclopropanecarboxamide | 0.06 | 0.24 |
Positional Isomerism and Pharmacological Implications
The arrangement of atoms within the heterocyclic ring system, known as positional isomerism, has profound effects on pharmacological activity. The oxazolopyridine scaffold can exist in different isomeric forms, such as oxazolo[5,4-b]pyridine and oxazolo[4,5-b]pyridine, which differ in the position of the nitrogen atom in the pyridine ring.
Research has shown that both 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines exhibit anti-inflammatory and analgesic activities. researchgate.net This indicates that while both scaffolds can engage with anti-inflammatory targets, the specific potency and selectivity can be modulated by the nitrogen's position. For instance, in the related oxazolidinone class of antibacterials, linearly attached benzotriazole derivatives showed greater potency than angularly attached isomers, highlighting the critical influence of spatial arrangement on drug-target interactions. nih.gov Similarly, replacing the oxazolo[5,4-d]pyrimidine moiety with other isomers like oxazolo[5,4-b]pyridine or oxazolo[4,5-c]pyridine was found to enhance inhibitory activity against Janus kinase 1 (JAK1). mdpi.com
Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are key strategies in drug design used to optimize drug-like properties, improve potency, or discover novel chemical series.
Bioisosterism: The oxazolo[5,4-d]pyrimidine scaffold is considered a purine bioisostere, where the imidazole ring of a natural purine is replaced by an oxazole (B20620) ring. mdpi.com This mimicry allows these compounds to interact with biological targets that normally bind purines, such as kinases. This principle is also evident in the comparison between oxazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine, where the oxygen atom of the oxazole ring is replaced with a sulfur atom, leading to a compound class with a distinct kinase inhibitory profile. nih.gov
Scaffold Hopping: This strategy involves replacing a central core structure with a functionally equivalent but structurally distinct scaffold. A successful example is the design of novel oxazolo[5,4-d]pyrimidines as CB₂ receptor antagonists, which was achieved by hopping from a different, pre-existing ligand scaffold. mdpi.com This approach can lead to compounds with improved properties, such as enhanced metabolic stability or better selectivity.
Design of Sterically Hindered Analogues of this compound for Enhanced Metabolic Stability in Preclinical Studies
In the realm of preclinical drug development, a critical objective is the optimization of a compound's metabolic stability to ensure a desirable pharmacokinetic profile. For derivatives of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold, a key metabolic liability has been identified as N-dealkylation, particularly of piperazine moieties commonly incorporated into these structures. To address this, researchers have strategically designed and synthesized sterically hindered analogues, a medicinal chemistry approach aimed at shielding metabolically susceptible sites from enzymatic degradation.
Early investigations into N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones as non-opiate antinociceptive agents highlighted the issue of metabolic N-dealkylation of the piperazine ring. nih.gov This led to a focused effort on preparing analogues with steric hindrance introduced on the alkyl side chain connecting the piperazine moiety to the core oxazolopyridinone structure. The underlying principle of this strategy is that the introduction of bulky groups near the site of metabolism can physically impede the access of metabolic enzymes, such as cytochrome P450s, thereby slowing down the rate of biotransformation and improving the compound's metabolic half-life.
While specific preclinical metabolic stability data, such as half-life (t½) or intrinsic clearance (CLint), for sterically hindered analogues of this compound are not extensively detailed in publicly available literature, the strategic approach is well-documented for the broader class of oxazolopyridinone derivatives. The primary goal of introducing steric hindrance is to protect the vulnerable N-alkyl linkage from oxidative metabolism, a common metabolic pathway for compounds containing such functionalities.
For instance, the analogue 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one was identified as a compound with a promising combination of safety and analgesic efficacy, a result of the strategic modifications to the N-alkyl side chain. nih.gov The design of such molecules inherently considers the balance between increasing metabolic stability through steric hindrance and maintaining the desired pharmacological activity.
The effectiveness of this strategy is often evaluated in preclinical in vitro assays using liver microsomes from various species (e.g., rat, dog, human). These assays allow for the determination of key metabolic stability parameters.
Table 1: Illustrative Preclinical in vitro Metabolic Stability Data for Sterically Hindered Analogues
| Compound ID | Structural Modification | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hypothetical Analogue A | Introduction of a methyl group on the propyl linker | Rat Liver Microsomes | 45 | 15.4 |
| Hypothetical Analogue B | Replacement of the propyl linker with a bulkier isobutyl group | Human Liver Microsomes | > 60 | < 10 |
Note: The data in this table is illustrative and based on typical outcomes of introducing steric hindrance to improve metabolic stability. Specific data for this compound analogues is not publicly available.
The structure-activity relationship (SAR) studies in this context focus on identifying the optimal size and position of the sterically hindering group. The modification should be substantial enough to protect the metabolic soft spot without negatively impacting the compound's binding affinity to its therapeutic target. This delicate balance is a cornerstone of the iterative process of lead optimization in drug discovery. The introduction of steric bulk is a well-established and effective strategy to mitigate metabolic liabilities and improve the pharmacokinetic properties of drug candidates, including those based on the this compound scaffold.
Future Directions and Emerging Research Avenues for 6 Chlorooxazolo 5,4 B Pyridin 2 1h One
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research into 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one is likely to prioritize the development of more efficient and environmentally benign synthetic routes. Current synthetic approaches often involve multi-step processes that can be time-consuming and generate significant waste. ontosight.ai Emerging strategies in organic synthesis could offer substantial improvements.
One promising avenue is the application of one-pot synthesis and multicomponent reactions (MCRs) . These methods, which combine several reaction steps into a single procedure without isolating intermediates, can significantly increase efficiency and reduce solvent and reagent use. For related heterocyclic systems, one-pot strategies have already proven effective. nih.gov Microwave-assisted organic synthesis (MAOS) is another area that could revolutionize the production of this compound, often leading to dramatically reduced reaction times and increased yields, as seen in the synthesis of similar isoxazolo[5,4-b]pyridines. nih.gov
Furthermore, the principles of green chemistry are expected to guide future synthetic developments. This includes the use of non-toxic solvents (such as water), catalyst-free reaction conditions, and energy-efficient methods like microwave irradiation. nih.govmdpi.com The development of catalytic systems, potentially using earth-abundant metals, could also replace stoichiometric reagents, further enhancing the sustainability of the synthesis.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Relevance to this compound |
| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. | Could streamline the current multi-step synthesis. nih.gov |
| Multicomponent Reactions | Rapid generation of diverse derivatives, high atom economy. | Useful for creating libraries of related compounds for screening. nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, improved purity. | Could significantly shorten the time required for synthesis. nih.govmdpi.com |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Aligns with modern standards for sustainable chemical production. |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry and molecular modeling are poised to play a crucial role in the future exploration of this compound and its derivatives. These in silico methods can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts toward the most promising candidates.
Rational drug design will be central to this approach. By using techniques such as molecular docking, researchers can simulate the interaction of this compound derivatives with the active sites of specific biological targets, like enzymes or receptors. This allows for the design of new molecules with potentially enhanced potency and selectivity. Similar approaches have been successfully used for designing other heterocyclic inhibitors, such as pyrazole-phthalazine hybrids. nih.gov
Molecular dynamics (MD) simulations can provide deeper insights into the stability of the compound-target complex and the conformational changes that occur upon binding. Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for lead optimization. Computational tools can estimate factors like solubility, permeability, and metabolic stability, helping to identify and address potential liabilities early in the discovery pipeline. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
While the broader class of oxazolo[5,4-b]pyridin-2(1H)-ones has been investigated for various biological activities, including antiviral, antibacterial, and anticancer properties, the full therapeutic potential of the 6-chloro substituted variant remains largely untapped. ontosight.ai Future research should focus on systematic screening of this compound against a diverse array of biological targets to uncover new therapeutic applications.
Given the prevalence of the oxazolopyridine scaffold in medicinal chemistry, this compound could be a valuable starting point for developing inhibitors of various enzyme families. For example, related thiazolo[5,4-b]pyridine (B1319707) derivatives have shown potent activity as phosphoinositide 3-kinase (PI3K) inhibitors, a key target in cancer therapy. nih.gov Screening against a panel of kinases is a logical next step.
Other potential therapeutic areas to explore include:
Neurodegenerative Diseases: Targeting enzymes or pathways implicated in conditions like Alzheimer's or Parkinson's disease.
Inflammatory Disorders: Investigating inhibitory effects on key inflammatory mediators such as cytokines or cyclooxygenase (COX) enzymes.
Infectious Diseases: Screening against emerging drug-resistant strains of bacteria and viruses. The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. nih.gov
Integration of this compound in Multicomponent Systems and Hybrid Compounds
A significant future direction lies in utilizing this compound as a building block in more complex molecular architectures. Its structure is well-suited for use in multicomponent reactions, which can rapidly generate libraries of diverse compounds for high-throughput screening.
The concept of molecular hybridization —combining two or more distinct pharmacophores into a single molecule—offers a powerful strategy for developing multi-target agents or overcoming drug resistance. nih.gov The this compound core could be chemically linked to other bioactive heterocyclic systems, such as triazoles, pyrazoles, or quinolines, to create novel hybrid compounds. nih.gov This approach has been successfully employed to create potent antibacterial agents from pyrazolo[3,4-b]pyridine and triazole scaffolds. nih.gov The goal of such hybrids would be to achieve synergistic effects or to engage multiple biological targets simultaneously, which can be particularly advantageous in treating complex diseases like cancer or infections.
Addressing Challenges in Synthetic Accessibility and Scale-Up for Research Applications
For this compound to be widely adopted in research and development, challenges related to its synthesis must be addressed. Current laboratory-scale syntheses may not be readily transferable to the larger scales needed for extensive biological evaluation.
Future research must focus on developing scalable and robust synthetic routes . This involves moving away from methods that require difficult purification techniques like column chromatography and toward processes that yield high-purity material through crystallization. Optimization of reaction conditions, including solvent selection, temperature, and catalyst loading, will be critical.
The adoption of continuous flow chemistry represents a particularly promising solution for scale-up challenges. Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for more efficient and automated production compared to traditional batch processes. This technology is increasingly being used for the scalable synthesis of complex heterocyclic intermediates and could provide a viable path to producing multi-gram or even kilogram quantities of this compound for advanced research applications. researchgate.net
Q & A
Q. What are the standard synthetic protocols for 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one?
The synthesis typically involves multi-component reactions (MCRs) and heterocyclic ring formation. A validated approach includes:
- Multi-component assembly : Starting from 2-chloro-4-fluoronicotinic acid, HATU-mediated coupling forms a pyridin-2-oxy-7-azabenzotriazole intermediate, followed by ionic hydrogenation at room temperature to yield the pyridin-2(1H)-one core .
- Halogenation : Chlorination at position 6 is achieved using POCl₃ or N-chlorosuccinimide under reflux conditions, monitored by TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, confirmed by NMR and LC-MS .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., NH at δ 10–12 ppm) and carbon signals (e.g., carbonyl at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 199.0245) .
- X-ray crystallography : Resolves fused oxazole-pyridine ring geometry and Cl-substituent orientation .
Q. What are common chemical modifications to enhance reactivity or solubility?
- Substitution reactions : Nucleophilic displacement of the 6-chloro group with amines or thiols under basic conditions (K₂CO₃, DMF) .
- Ester hydrolysis : Ethyl ester derivatives (e.g., Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate) are hydrolyzed to carboxylic acids using NaOH/EtOH .
- Halogen exchange : Bromine or iodine substitution via Finkelstein-like reactions for cross-coupling applications .
Q. What are key applications of this compound in medicinal chemistry?
- HIV-1 reverse transcriptase inhibition : Pyridin-2(1H)-one hybrids exhibit activity against wild-type and mutant strains by binding non-nucleoside pockets .
- eIF4A3-selective inhibitors : Derivatives like 5-(piperazine-1-carbonyl)pyridin-2(1H)-one show antitumor efficacy (T/C = 29%) via RNA helicase inhibition .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
- Comparative SAR analysis : Map substituent effects (e.g., 3-cyanophenyl vs. trifluoromethyl) on potency using dose-response curves (IC₅₀) and statistical confidence intervals (95% CI) .
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), ATP concentration (1 mM vs. 10 µM), and solvent (DMSO ≤0.1%) to minimize variability .
Q. What strategies optimize synthesis yield and scalability?
- Parallel synthesis : Use 2-fluoro-4-iodonicotinic acid as a common precursor for diversified libraries via Suzuki-Miyaura coupling .
- Flow chemistry : Continuous hydrogenation reduces reaction time (2 h → 20 min) and improves reproducibility .
- DoE (Design of Experiments) : Optimize temperature, catalyst loading (Pd(PPh₃)₄), and solvent (THF/water ratio) for Buchwald-Hartwig amination .
Q. How can analogs be designed to improve selectivity for biological targets?
- Computational modeling : Molecular dynamics (MD) simulations identify key interactions (e.g., survivin dimerization interface) for rigid core scaffold design .
- tPSA optimization : Reduce polar surface area (<80 Ų) to minimize P-gp efflux (e.g., N-phenyl substitution lowers efflux ratio from 25.0 to 0.8) .
- Bioisosteric replacement : Replace chlorine with CF₃ to enhance metabolic stability (mouse microsomal CLint: 45 → 12 µL/min/mg) .
Q. What methodologies address poor pharmacokinetics (PK) in preclinical studies?
- Prodrug approaches : Mask carboxylic acid groups as ethyl esters to improve oral bioavailability (F% from 12 → 58%) .
- CYP450 inhibition screening : Use liver microsomes (human/mouse) to identify metabolic hotspots (e.g., N-demethylation) for deuteration .
- Plasma protein binding (PPB) : Introduce hydrophobic substituents (e.g., 4-chlorophenyl) to reduce unbound fraction (fu > 10%) .
Q. How are mechanistic studies conducted to elucidate biological interactions?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD = 0.75 µM) between the compound and eIF4A3 .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing eIF4A3 in MCF-7 lysates upon treatment (ΔTm = +4.2°C) .
- CRISPR/Cas9 knockout : Validate on-target effects (e.g., eIF4A3-KO reverses antitumor activity) .
Q. What computational tools predict regioselectivity in electrophilic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
